molecular formula C12H14N2O3 B11873600 Tert-butyl benzo[d]oxazol-7-ylcarbamate CAS No. 1356111-22-2

Tert-butyl benzo[d]oxazol-7-ylcarbamate

Cat. No.: B11873600
CAS No.: 1356111-22-2
M. Wt: 234.25 g/mol
InChI Key: SRPAQSHICVRAKA-UHFFFAOYSA-N
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Description

Tert-butyl benzo[d]oxazol-7-ylcarbamate is a chemical compound with the molecular formula C12H14N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzo[d]oxazole ring and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl benzo[d]oxazol-7-ylcarbamate typically involves the reaction of benzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzo[d]oxazol-7-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Tert-butyl benzo[d]oxazol-7-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl benzo[d]oxazol-7-ylcarbamate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl benzo[d]oxazol-4-ylcarbamate
  • Tert-butyl oxazol-5-ylcarbamate

Comparison

Tert-butyl benzo[d]oxazol-7-ylcarbamate is unique due to its specific substitution pattern on the benzo[d]oxazole ring. This structural difference can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and benefits of this compound.

Properties

CAS No.

1356111-22-2

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-(1,3-benzoxazol-7-yl)carbamate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-9-6-4-5-8-10(9)16-7-13-8/h4-7H,1-3H3,(H,14,15)

InChI Key

SRPAQSHICVRAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1OC=N2

Origin of Product

United States

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